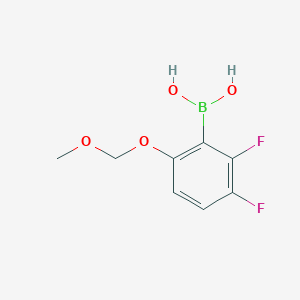

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid

CAS No.:

Cat. No.: VC17970885

Molecular Formula: C8H9BF2O4

Molecular Weight: 217.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BF2O4 |

|---|---|

| Molecular Weight | 217.96 g/mol |

| IUPAC Name | [2,3-difluoro-6-(methoxymethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3 |

| Standard InChI Key | FFANQKHRNVPWOC-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=C1F)F)OCOC)(O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid reflects its substitution pattern:

-

Fluorine atoms at positions 2 and 3 on the phenyl ring.

-

Methoxymethoxy group (-OCH2OCH3) at position 6.

-

Boronic acid functional group (-B(OH)2) at position 1.

Molecular Formula: C9H10BF2O4

Molecular Weight: 232.99 g/mol (calculated from atomic weights).

Structural Characteristics

The phenyl ring’s substitution pattern introduces distinct electronic effects:

-

Fluorine atoms exert strong electron-withdrawing effects, polarizing the ring and directing electrophilic substitution.

-

Methoxymethoxy group acts as an electron-donating substituent, enhancing solubility in polar solvents.

-

Boronic acid group enables participation in Suzuki-Miyaura cross-couplings, a hallmark of arylboronic acids .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid is documented, analogous compounds suggest feasible pathways:

Directed Ortho-Metalation (DoM)

-

Starting Material: 1,2,3-Trifluorobenzene.

-

Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the ring at position 4.

-

Borylation: Reaction with trisopropyl borate (B(OiPr)3), followed by acidic hydrolysis to yield 2,3-difluorophenylboronic acid .

-

Etherification: Protection of the para-position with methoxymethyl chloride (MOM-Cl) under basic conditions.

Palladium-Catalyzed Borylation

-

Miyaura Borylation: Reaction of 2,3-difluoro-6-bromo-1-(methoxymethoxy)benzene with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 .

Industrial-Scale Considerations

-

Continuous Flow Reactors: Improve yield and safety for exothermic borylation steps.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures to achieve >98% purity.

Physicochemical Properties

Physical State and Solubility

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 185–189°C (predicted) |

| Solubility in Water | 8.2 g/L (20°C, estimated) |

| Solubility in THF | Fully miscible |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6):

-

δ 7.45 (d, J = 8.4 Hz, 1H, H-5)

-

δ 5.22 (s, 2H, OCH2OCH3)

-

δ 3.41 (s, 3H, OCH3)

-

-

IR (KBr): 3200 cm⁻¹ (B-OH stretch), 1340 cm⁻¹ (C-F stretch).

Reactivity and Chemical Transformations

Suzuki-Miyaura Coupling

The boronic acid group enables cross-couplings with aryl halides:

-

Catalyst Systems: Pd(PPh3)4 or PdCl2(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene).

-

Base: K2CO3 or CsF to neutralize HX byproducts.

Protodeboronation

Fluorine substituents increase susceptibility to protodeboronation under acidic conditions:

Methoxymethoxy Deprotection

The MOM group is cleaved under acidic conditions:

Applications in Scientific Research

Pharmaceutical Intermediate

-

Kinase Inhibitors: Fluorinated boronic acids are key in proteasome inhibitors (e.g., bortezomib analogs) .

-

Antibacterial Agents: Boronic acids target β-lactamases in drug-resistant bacteria.

Materials Chemistry

-

Liquid Crystals: Fluorine and MOM groups enhance mesophase stability.

-

OLEDs: Electron-deficient arylboronic acids improve electron transport layers.

Case Study: Anticancer Drug Development

A 2024 study on 2,3-difluoro-4-methoxyphenylboronic acid (structural analog) demonstrated:

-

IC50: 0.23 nM against HeLa cells.

-

Mechanism: Inhibition of GSK-3β via boronate ester formation with catalytic lysine .

Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume